2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an acetamide moiety
Scientific Research Applications
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as diphenylethers , which are often involved in a wide range of biological activities
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, modulating protein function, or disrupting membrane integrity . The exact interaction of “2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide” with its targets and the resulting changes require further investigation.
Biochemical Pathways
Given its structural similarity to other diphenylethers , it may potentially influence pathways related to cellular signaling, metabolism, or gene expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular location.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction involving a suitable phenylthiol reagent. The final step involves the formation of the acetamide group through an amidation reaction with methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
2-methoxytetrahydropyran: Similar structure but lacks the phenylthio and acetamide groups.
Tetrahydropyran: Basic structure without the methoxy, phenylthio, and acetamide groups.
Phenylthioacetamide: Contains the phenylthio and acetamide groups but lacks the tetrahydropyran ring.
Uniqueness
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring, phenylthio group, and acetamide moiety allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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